2-((1-Naphthylmethyl)amino)ethanethiol hydrogensulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid is a chemical compound known for its unique structure and properties. It is primarily used in experimental and research settings, and its applications span across various scientific fields including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid involves multiple steps, typically starting with the preparation of the naphthylamine derivativeThe reaction conditions often require specific temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of simpler sulfur-containing compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivative compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving sulfur-containing compounds.
Biology: The compound is utilized in biochemical assays and studies related to enzyme activity and protein interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism by which S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved often include redox reactions and the formation of sulfur-containing intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-beta-N-(1-Methylnaphthyl)aminoethylsulfonic acid
- S-beta-N-(1-Methylnaphthyl)aminoethylsulfinic acid
Uniqueness
S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid is unique due to its specific thiosulfuric acid group, which imparts distinct chemical properties and reactivity compared to its sulfonic and sulfinic acid counterparts. This uniqueness makes it valuable for specific research applications where these properties are required .
Eigenschaften
CAS-Nummer |
71354-19-3 |
---|---|
Molekularformel |
C13H15NO3S2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-[(2-sulfosulfanylethylamino)methyl]naphthalene |
InChI |
InChI=1S/C13H15NO3S2/c15-19(16,17)18-9-8-14-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14H,8-10H2,(H,15,16,17) |
InChI-Schlüssel |
OEAZUPBIMWLXMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.